molecular formula C14H16BrNO B14593647 2-Butenamide, 3-(4-bromophenyl)-2-methyl-N-2-propenyl-, (E)- CAS No. 60548-35-8

2-Butenamide, 3-(4-bromophenyl)-2-methyl-N-2-propenyl-, (E)-

Cat. No.: B14593647
CAS No.: 60548-35-8
M. Wt: 294.19 g/mol
InChI Key: BYGZBJDMQOOULC-ZHACJKMWSA-N
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Description

2-Butenamide, 3-(4-bromophenyl)-2-methyl-N-2-propenyl-, (E)- is an organic compound with the molecular formula C14H16BrNO This compound is characterized by the presence of a bromophenyl group, a butenamide moiety, and a propenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butenamide, 3-(4-bromophenyl)-2-methyl-N-2-propenyl-, (E)- typically involves the reaction of 4-bromobenzaldehyde with methylamine and propenylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as palladium on carbon, and under an inert atmosphere to prevent oxidation. The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

2-Butenamide, 3-(4-bromophenyl)-2-methyl-N-2-propenyl-, (E)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Reduced forms such as alcohols or amines.

    Substitution: Substituted products with different functional groups replacing the bromine atom.

Scientific Research Applications

2-Butenamide, 3-(4-bromophenyl)-2-methyl-N-2-propenyl-, (E)- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-Butenamide, 3-(4-bromophenyl)-2-methyl-N-2-propenyl-, (E)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Butenamide, N-(4-bromophenyl)-3-methyl-: Similar structure but different substitution pattern.

    3-(4-Bromophenyl)-2-methyl-2-propenamide: Similar core structure with variations in functional groups.

    N-(4-Bromophenyl)-2-methyl-2-butenamide: Another closely related compound with slight structural differences.

Uniqueness

2-Butenamide, 3-(4-bromophenyl)-2-methyl-N-2-propenyl-, (E)- is unique due to its specific combination of functional groups and stereochemistry

Properties

CAS No.

60548-35-8

Molecular Formula

C14H16BrNO

Molecular Weight

294.19 g/mol

IUPAC Name

(E)-3-(4-bromophenyl)-2-methyl-N-prop-2-enylbut-2-enamide

InChI

InChI=1S/C14H16BrNO/c1-4-9-16-14(17)11(3)10(2)12-5-7-13(15)8-6-12/h4-8H,1,9H2,2-3H3,(H,16,17)/b11-10+

InChI Key

BYGZBJDMQOOULC-ZHACJKMWSA-N

Isomeric SMILES

C/C(=C(/C)\C(=O)NCC=C)/C1=CC=C(C=C1)Br

Canonical SMILES

CC(=C(C)C(=O)NCC=C)C1=CC=C(C=C1)Br

Origin of Product

United States

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